N-Isobutyryl-2-methylalanine
Description
Significance within Non-Proteinogenic Amino Acid Derivatives Research
Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov They are powerful tools in drug discovery and peptide science, as their incorporation into peptides can fundamentally alter properties such as stability, potency, and bioavailability. nih.govnih.govresearchgate.net Many NPAAs are used to create peptidomimetics—molecules that mimic natural peptides but have improved therapeutic characteristics, such as enhanced stability against enzymatic degradation in the body. sigmaaldrich.com
The parent amino acid of the title compound, 2-aminoisobutyric acid (Aib), is a well-studied NPAA. wikipedia.orgontosight.ai A key feature of Aib is its ability to act as a strong helix inducer in peptides, a consequence of the gem-dimethyl group on its alpha-carbon. wikipedia.orgnih.gov This structural constraint is valuable in designing peptides with specific, stable secondary structures. ontosight.ai The incorporation of Aib has been successfully used to engineer therapeutic peptides, such as semaglutide, to protect them from enzymatic cleavage and extend their half-life. taylorandfrancis.com
N-Isobutyryl-2-methylalanine builds upon these properties. The addition of the N-acyl isobutyryl group introduces further structural complexity. This modification can influence key physicochemical properties, including steric interactions and solubility, which in turn affect how the molecule interacts with biological targets like enzymes and receptors. The compound is therefore a significant tool for researchers studying structure-activity relationships, allowing them to probe how N-terminal acylation of a conformationally constrained NPAA impacts biological function.
Role in the Study of Branched Acyl Amino Acid Analogues
N-acyl amino acids (NA-AAs) are a diverse class of endogenous lipids that participate in cellular signaling. nih.govfrontiersin.orgnih.gov While many NA-AAs feature straight-chain fatty acids, those with branched-chain acyl groups are also of significant interest due to their specific roles in metabolism. nih.gov
Branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine are essential nutrients, and their metabolic pathways are distinct from those of other amino acids. mdpi.comwikipedia.org The catabolism of BCAAs is a critical process, and disruptions in it are linked to various metabolic conditions. mdpi.comnih.gov Enzymes such as branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH) are specific to these pathways, highlighting the specialized nature of branched-chain molecule processing in biology. mdpi.comnih.gov
This compound serves as a valuable analogue in this field for several reasons. Its isobutyryl group mimics a derivative of the BCAA valine. This allows researchers to use it as a probe to investigate enzymes and transport systems involved in BCAA metabolism. nih.gov By combining a branched acyl group with a non-metabolizable amino acid (Aib), the compound can be used to study enzyme-substrate interactions without being broken down, potentially acting as a competitive inhibitor. This makes it a useful tool for exploring the function of enzymes within metabolic pathways involving amino acids and fatty acids.
Table 2: Comparison of this compound with Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |
|---|---|---|---|
| This compound | C₈H₁₅NO₃ | 173.21 | Branched isobutyryl group; α,α-disubstituted amino acid (Aib). |
| 2-Aminoisobutyric acid (Aib) | C₄H₉NO₂ | 103.12 | Non-proteinogenic; lacks an acyl group; strong helix-inducer. ontosight.ai |
| N-Butyrylalanine | C₇H₁₃NO₃ | 159.18 | Linear butyryl group; proteinogenic alanine (B10760859) backbone. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(2-methylpropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h5H,1-4H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDMVRJIQGPVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Laboratory Synthesis Routes
The direct acylation of 2-methylalanine with an isobutyryl moiety is the most straightforward approach to N-Isobutyryl-2-methylalanine. The sterically hindered nature of the amino group in 2-methylalanine necessitates careful selection of reagents and optimization of reaction conditions to achieve efficient conversion.
N-Acylation of 2-Methylalanine with Isobutyryl Halides
A common and effective method for the N-acylation of amino acids is the Schotten-Baumann reaction, which utilizes an acid halide and a base. wikipedia.orglscollege.ac.in In the context of this compound synthesis, this involves the reaction of 2-methylalanine with isobutyryl chloride in the presence of a suitable base.
The reaction proceeds via nucleophilic attack of the amino group of 2-methylalanine on the carbonyl carbon of isobutyryl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. organic-chemistry.org A typical procedure involves dissolving 2-methylalanine in an aqueous basic solution, such as sodium hydroxide, and then adding isobutyryl chloride portion-wise with vigorous stirring while maintaining a basic pH.
Representative Schotten-Baumann Reaction:
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the N-acylation of the sterically hindered 2-methylalanine is highly dependent on the reaction parameters. Key variables that require careful optimization include the choice of base, solvent, temperature, and the stoichiometry of the reactants.
Interactive Data Table: Parameters for N-Acylation of 2-Methylalanine
| Parameter | Options | Considerations for Optimization |
| Acylating Agent | Isobutyryl chloride, Isobutyric anhydride (B1165640) | Isobutyryl chloride is generally more reactive. Anhydrides can also be used, potentially with a catalyst like DMAP, but may require more forcing conditions. |
| Base | NaOH, KOH, Na₂CO₃, Pyridine (B92270), Triethylamine | Aqueous inorganic bases are common in Schotten-Baumann conditions. wikipedia.org Organic bases can be used in non-aqueous solvents, which may be advantageous for solubility. The choice of base can influence the rate of reaction and the formation of by-products. |
| Solvent | Water, Dichloromethane, Diethyl ether, Biphasic systems | A two-phase system (e.g., water and an organic solvent) is often employed in Schotten-Baumann reactions to keep the starting materials and product in the organic phase while the base neutralizes the acid in the aqueous phase. wikipedia.org |
| Temperature | 0°C to room temperature | The reaction is typically initiated at a low temperature (e.g., 0-5°C) to control the exothermic reaction and then allowed to warm to room temperature. |
| Stoichiometry | Molar ratio of reactants | A slight excess of the acylating agent may be used to ensure complete conversion of the amino acid. |
Strategies for By-Product Minimization
Several side reactions can occur during the N-acylation of 2-methylalanine, leading to the formation of undesirable by-products. Understanding and mitigating these pathways is crucial for obtaining a high yield of the desired product.
A primary concern is the hydrolysis of the acylating agent, isobutyryl chloride, by the aqueous base. This can be minimized by maintaining a low temperature and adding the acyl chloride slowly to the reaction mixture.
Another potential by-product is the formation of a dipeptide, which can occur if the activated acyl intermediate reacts with another molecule of the N-acylated amino acid. The use of diisopropylethylamine (DIPEA) as a base has been shown to eliminate dipeptide formation during the acylation of amino acids with benzoyl chloride and some alkyl chloroformates. sigmaaldrich.com This is attributed to the steric hindrance of DIPEA, which acts as a proton scavenger without promoting side reactions.
Over-acylation to form a diacylated product is generally not a concern with primary amino acids under these conditions. Furthermore, the use of highly pure starting materials is essential to avoid the introduction of impurities that can lead to side reactions. nih.gov
Multi-Step Synthesis Strategies and Protective Group Chemistry
For the synthesis of more complex derivatives of this compound or for its incorporation into peptides, multi-step strategies involving protective group chemistry are necessary. These approaches are largely adapted from well-established solid-phase peptide synthesis (SPPS) methodologies.
Adaptations from Peptide Synthesis Methodologies (e.g., Fmoc/t-Bu Protection)
The most common strategy for solid-phase peptide synthesis is the Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. This methodology relies on the use of the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile tert-butyl-based groups for the protection of reactive side chains. lew.ro
To incorporate this compound into a peptide sequence, one would first need to synthesize the Fmoc-protected building block, Fmoc-Aib-OH. The isobutyryl group would then be introduced at a later stage, typically after the full peptide has been assembled and the N-terminal Fmoc group has been removed. Alternatively, if this compound is the N-terminal residue, the peptide can be synthesized, the final Fmoc group removed, and then the N-terminus can be acylated with isobutyryl chloride.
The synthesis of Fmoc-Aib-OH itself can be achieved by reacting 2-methylalanine with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base.
Iterative Coupling Approaches for Complex Derivatives
The iterative coupling of amino acids, particularly sterically hindered ones like 2-methylalanine, on a solid support presents significant challenges. The gem-dimethyl group of Aib sterically hinders the N-terminus, making peptide bond formation difficult and often requiring specialized coupling reagents and longer reaction times.
Interactive Data Table: Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Description | Efficacy with Aib |
| DIC/Oxyma | Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Has been used successfully for the efficient automated solid-phase synthesis of long, water-soluble helical peptides containing multiple consecutive Aib residues. nih.gov |
| HBTU/HOBt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-Hydroxybenzotriazole | A commonly used coupling cocktail, though may require extended coupling times or double coupling for hindered amino acids. |
| HATU/HOAt | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole | Generally more efficient than HBTU for difficult couplings due to the higher reactivity of the active ester formed. |
| PyAOP/HOAt | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole | A promising coupling reagent for sterically hindered N-methylamino acids, which share similar coupling challenges with Aib. nih.gov |
The synthesis of peptides containing N-acylated α,α-disubstituted amino acids is a specialized area of peptide chemistry. The presence of the N-acyl group further modifies the reactivity and conformational properties of the amino acid residue. The choice of coupling strategy and the careful monitoring of each coupling step are critical to the successful synthesis of complex derivatives containing this compound. nih.gov The development of more efficient coupling reagents and methodologies continues to be an active area of research to overcome the challenges posed by these unique building blocks. nih.gov
Advanced Chiral Synthesis and Stereocontrol Techniques
The generation of stereocenters in and around the this compound scaffold requires advanced synthetic strategies. The core of the molecule, 2-methylalanine, is an α,α-disubstituted amino acid, which presents unique challenges and opportunities for stereocontrol.
Enantioselective Approaches for Generating α-Chiral Centers
While this compound itself is achiral at the α-carbon, the synthesis of chiral α,α-disubstituted amino acid derivatives is a significant area of research. researchgate.netjst.go.jp These compounds are of great interest as building blocks for unnatural peptides with constrained conformations. jst.go.jprsc.org
Several catalytic enantioselective methods have been developed that could be adapted to produce chiral analogues of this compound. One notable approach is the direct catalytic addition of nucleophiles to α-iminoesters. For instance, chiral N-heterocyclic carbene complexes of iridium have been used to catalyze the addition of acetonitrile (B52724) to α-iminoesters, yielding α-cyanomethylated α,α-disubstituted amino acid derivatives with high enantiopurity. rsc.org Another powerful strategy is the Myers alkylation, a stereoselective method that utilizes pseudoephedrine as a chiral auxiliary to guide the alkylation of glycine (B1666218) enolates, which can be adapted for the synthesis of a wide variety of non-natural amino acids. nih.gov
Stereocontrolled 1,3-Nitrogen Migration Methodologies
A novel and powerful strategy for the synthesis of optically active α-amino acids involves a stereocontrolled 1,3-nitrogen migration. This method utilizes readily available carboxylic acids as starting materials, which are converted into azanyl esters. jst.go.jp A subsequent intramolecular C(sp³)–H amination, catalyzed by transition metals like ruthenium or iron, proceeds with high regio- and enantioselectivity. jst.go.jp
The key to this transformation is a highly organized, intramolecular cyclic transition state that facilitates the nitrene insertion into the α-C-H bond. jst.go.jp This approach effectively combines the advantages of intramolecular reactions (high stereocontrol) with the outcome of an intermolecular reaction (formation of an acyclic product). jst.go.jp The methodology has proven to be robust, with a broad scope that includes the synthesis of α-amino acids with aryl, alkyl, and alkenyl side chains. jst.go.jp Significantly, this method can be applied in an enantioconvergent fashion to transform racemic α,α-disubstituted carboxylic acids into enantioenriched α,α-disubstituted α-amino acids, making it a conceptually viable route to chiral derivatives of the 2-methylalanine core. jst.go.jp
| Starting Carboxylic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Phenylacetic acid | Fe(II) complex | 92 | 96 |
| 3-Phenylpropionic acid | Fe(II) complex | 75 | 92 |
| (Rac)-Ibuprofen | Fe(II) complex | 70 | 85 |
| Cyclohexanecarboxylic acid | Fe(II) complex | 65 | 91 |
Dynamic Kinetic Resolution in Synthesis of Optically Active this compound
Dynamic kinetic resolution (DKR) is a potent tool for converting a racemic starting material entirely into a single, optically active product. thieme-connect.comprinceton.edu This is achieved by combining a rapid racemization of the starting material with a highly enantioselective kinetic resolution. thieme-connect.com While the 2-methylalanine core of the target compound is achiral, DKR is highly relevant for the synthesis of chiral α-amino acids that could be precursors or analogues.
A prominent application of this strategy is in the synthesis of α-aryl amino acids. nih.govbrandeis.edu In this context, N-urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) have been used as substrates. thieme-connect.comnih.gov Modified cinchona alkaloids can function as dual-function catalysts, mediating both the racemization of the UNCA and its enantioselective alcoholysis. thieme-connect.comnih.gov This process allows for the conversion of racemic α-aryl UNCAs into the corresponding amino esters with high yields and excellent enantioselectivity. nih.govbrandeis.edu The electronic properties of the N-protecting group on the N-carboxyanhydride (NCA) can significantly influence the rate of racemization, which is a critical parameter for a successful DKR. thieme-connect.com
| Substrate (Racemic UNCA) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Phenylglycine derivative | (DHQD)₂AQN | 95 | 91 |
| 4-Chlorophenylglycine derivative | (DHQD)₂AQN | 92 | 92 |
| 2-Naphthylglycine derivative | (DHQD)₂AQN | 89 | 90 |
| 2-Thienylglycine derivative | (DHQD)₂AQN | 86 | 89 |
Asymmetric C-H Functionalization for Desymmetrization of Isobutyl Moieties
A frontier in stereocontrolled synthesis is the creation of chirality through the selective functionalization of prochiral C-H bonds. The N-isobutyryl group of this compound contains two prochiral methyl groups. The desymmetrization of this moiety represents a sophisticated approach to introducing chirality into the molecule.
Palladium-catalyzed enantioselective C(sp³)–H arylation has been successfully applied to the desymmetrization of N-isobutyl-derived tertiary alkylamines. chemrxiv.org This transformation is enabled by the use of a simple N-acetyl amino acid ligand, such as N-acetyl-t-leucine, which controls the enantioselectivity of the C-H cleavage step. chemrxiv.org The proposed mechanism involves the formation of a chair-like six-membered palladacycle transition state. The stereochemical outcome is dictated by the minimization of steric interactions within this intermediate, guiding the C-H activation to one of the two prochiral methyl groups. chemrxiv.org This strategy could theoretically be applied to this compound to forge a new carbon-aryl bond at one of the isobutyryl methyl groups, yielding a chiral product with excellent enantiomeric ratios. chemrxiv.org
Chemical Reactivity and Derivatization Studies
The reactivity of this compound is governed by the functional groups present: the amide, the quaternary α-carbon, and the isobutyryl group.
Oxidation Reactions and Formation of Oxo Derivatives
The oxidation of N-acyl amino acids can lead to a variety of derivatives. A particularly relevant transformation for this compound is the oxidation of the C-H bond alpha to the amide nitrogen within the isobutyryl group.
Recent advances have demonstrated the efficacy of oxoammonium-catalyzed oxidation for converting N-substituted amines, including amides and carbamates, into their corresponding imides (oxo derivatives). chemrxiv.org This method often employs stable nitroxyl radicals like ketoABNO (9-azabicyclo[3.3.1]nonan-3-one-N-oxyl) as the catalyst and a terminal oxidant such as m-chloroperoxybenzoic acid (mCPBA). chemrxiv.org The reaction is proposed to proceed via a hydride transfer from the α-C-H bond to the potent oxoammonium ion catalyst. chemrxiv.org Applying this methodology to this compound would be expected to yield N-(2-methyl-1-oxopropyl)-2-methylalanine, an imide derivative. This transformation offers a direct route to an oxo derivative under relatively mild conditions.
Another established method for the oxidation of amides is the Shono oxidation, an electrochemical process that generates N-acyliminium ions as intermediates. wikipedia.org These electrophilic species can be trapped by various nucleophiles, providing a pathway to α-functionalized amide derivatives.
| Substrate | Catalyst (mol %) | Oxidant | Product | Yield (%) |
|---|---|---|---|---|
| N-Boc-pyrrolidine | ketoABNO (5) | mCPBA | N-Boc-2-pyrrolidinone | 95 |
| N-Cbz-piperidine | ketoABNO (5) | mCPBA | N-Cbz-2-piperidone | 88 |
| N-Isobutyryl-pyrrolidine | ketoABNO (5) | mCPBA | N-Isobutyryl-2-pyrrolidinone | 85 |
Reduction Pathways of Carbonyl Groups
The amide carbonyl group in this compound can be selectively reduced to either a methylene group, affording the corresponding amine, or to an aldehyde, depending on the choice of reducing agent and reaction conditions. The steric hindrance imposed by the gem-dimethyl group on the α-carbon and the isobutyryl group influences the reactivity of the carbonyl center.
Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of completely reducing the amide functionality to an amine. masterorganicchemistry.comorgsyn.org This transformation proceeds through the formation of a tetrahedral intermediate upon nucleophilic attack of the hydride ion on the carbonyl carbon. Subsequent elimination of the oxygen atom, facilitated by the aluminum species, and further reduction steps lead to the formation of N-(2-methylpropyl)-2-methylalanine. The general reaction for the reduction of amides to amines using LiAlH₄ is a well-established method in organic synthesis. masterorganicchemistry.com
The partial reduction of the amide to an aldehyde is a more challenging transformation due to the inherent reactivity of the resulting aldehyde, which is typically more susceptible to reduction than the starting amide. However, the use of sterically hindered and less reactive hydride reagents can achieve this conversion. While specific studies on this compound are not prevalent, analogous reductions of N-acyl amino acids and other amides suggest that reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures could potentially effect this transformation.
| Reagent | Product | Reaction Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | N-(2-methylpropyl)-2-methylalanine (amine) | Anhydrous ethereal solvent (e.g., THF, diethyl ether), typically at reflux. | A powerful, non-selective reducing agent for polar multiple bonds. |
| Diisobutylaluminum Hydride (DIBAL-H) | N-(2-methylpropyl)-2-methylalaninal (aldehyde) | Aprotic solvent (e.g., toluene, DCM) at low temperatures (e.g., -78 °C). | A sterically hindered and electrophilic reducing agent, often used for the partial reduction of esters and amides to aldehydes. |
Nucleophilic Substitution Reactions Involving the Isobutyryl Moiety
The isobutyryl moiety of this compound is susceptible to nucleophilic substitution reactions, primarily through the cleavage of the amide bond. This transformation, which can be categorized as a nucleophilic acyl substitution, typically occurs under hydrolytic conditions, either acidic or basic.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen of the isobutyryl group is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, with the departure of the 2-methylalanine moiety as the leaving group (after proton transfer), results in the formation of isobutyric acid and 2-methylalanine. The kinetics of acid hydrolysis of dipeptides and N-acyl amino acids have been studied, and the rate is influenced by the steric hindrance around the amide bond. nih.govnih.gov For this compound, the steric bulk of both the isobutyryl group and the α,α-disubstituted amino acid may influence the rate of hydrolysis.
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a strong base, such as hydroxide ions, a direct nucleophilic attack on the carbonyl carbon of the isobutyryl group occurs, forming a tetrahedral intermediate. The subsequent elimination of the 2-methylalaninate anion as the leaving group yields isobutyric acid. The reaction is driven to completion by the deprotonation of the carboxylic acid product by the base. This process is essentially the reverse of the amide bond formation.
| Condition | Nucleophile | Products | Mechanism |
| Acidic (e.g., aq. HCl) | Water | Isobutyric acid + 2-methylalanine | Protonation of the carbonyl oxygen followed by nucleophilic attack of water. |
| Basic (e.g., aq. NaOH) | Hydroxide ion | Isobutyrate + 2-methylalaninate | Direct nucleophilic attack of hydroxide on the carbonyl carbon. |
These nucleophilic substitution reactions are fundamental to the metabolism and degradation of N-acylated amino acids. harvard.edu The stability of the amide bond in this compound towards hydrolysis is a key factor in its biological activity and pharmacokinetic profile.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the isobutyryl group and the 2-methylalanine moiety. The methine proton of the isobutyryl group would appear as a multiplet, while the two methyl groups of the isobutyryl group would likely be a doublet. The two methyl groups attached to the α-carbon of the 2-methylalanine portion are expected to be chemically equivalent and would present as a singlet. The amide proton (N-H) would appear as a broad singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Key resonances would include those for the carbonyl carbons of the amide and carboxylic acid groups, the quaternary α-carbon of the 2-methylalanine unit, and the carbons of the isobutyryl group. The chemical shifts of these carbons are influenced by their local electronic environment.
Table 1: Predicted ¹H NMR Chemical Shifts for N-Isobutyryl-2-methylalanine This table is generated based on typical chemical shift values for similar functional groups and should be considered illustrative.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Isobutyryl CH | 2.3 - 2.8 | Multiplet |
| Isobutyryl CH₃ | 1.0 - 1.3 | Doublet |
| 2-Methylalanine C(CH₃)₂ | 1.4 - 1.6 | Singlet |
| Amide NH | 7.5 - 8.5 | Broad Singlet |
| Carboxyl OH | 10.0 - 12.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and should be considered illustrative.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Isobutyryl C=O | 175 - 180 |
| Carboxyl C=O | 170 - 175 |
| 2-Methylalanine α-C | 55 - 65 |
| Isobutyryl CH | 35 - 45 |
| 2-Methylalanine C(CH₃)₂ | 20 - 30 |
| Isobutyryl CH₃ | 18 - 22 |
For chiral molecules, NMR spectroscopy is a powerful tool for determining stereochemistry. In the case of this compound, the α-carbon of the 2-methylalanine moiety is a quaternary stereocenter. While this lack of a proton on the α-carbon makes traditional coupling constant analysis for stereochemistry impossible, advanced NMR techniques can be employed. The use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their differentiation and quantification by NMR. Furthermore, Nuclear Overhauser Effect (NOE) studies on derivatives could potentially provide through-space correlations that might help in assigning the absolute configuration when compared to computational models.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of a compound by providing a highly accurate measurement of its mass.
HRMS analysis of this compound would provide its exact molecular weight, allowing for the confirmation of its elemental composition. The molecular formula of this compound is C₈H₁₅NO₃, which corresponds to a monoisotopic mass of 173.1052 g/mol . HRMS can measure this mass with high precision, typically to within a few parts per million (ppm), which provides strong evidence for the correct molecular formula and helps to distinguish it from isobaric compounds.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₅NO₃ |
| Calculated Monoisotopic Mass | 173.1052 u |
| Expected [M+H]⁺ Ion | 174.1125 u |
| Expected [M+Na]⁺ Ion | 196.0944 u |
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental analytical technique for separating, identifying, and quantifying components in a mixture.
HPLC is routinely used to assess the purity of synthesized compounds like this compound. A reversed-phase HPLC method would typically be employed, where the compound is passed through a column with a nonpolar stationary phase. A pure sample would ideally show a single sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment.
Furthermore, chiral HPLC is an essential technique for the separation of enantiomers. By using a chiral stationary phase (CSP), it is possible to resolve the racemic mixture of this compound into its individual enantiomers. This is critical in pharmaceutical and biological studies where enantiomers can exhibit different pharmacological activities. The retention times of the two enantiomers would differ, allowing for their individual quantification.
Table 4: Illustrative HPLC Method Parameters for Purity Assessment This table provides a typical set of starting parameters for an HPLC analysis and would require optimization.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. For a molecule like this compound, which is chiral when isotopically labeled or when incorporated into a larger chiral peptide, X-ray crystallography can provide definitive information about its stereochemistry and solid-state conformation.
While this compound itself is achiral, it is often incorporated into chiral peptides. In such cases, determining the absolute configuration of all stereocenters is vital. X-ray crystallography of a single crystal of a peptide containing this residue can unambiguously establish the relative and absolute stereochemistry. This is typically achieved through the analysis of anomalous dispersion effects, especially if a heavy atom is present in the structure or can be co-crystallized. The resulting electron density map provides a precise model of the molecule, confirming the spatial arrangement of its constituent atoms.
Below is a representative table of crystallographic parameters that would be determined for a crystalline sample of a peptide containing an this compound residue.
| Crystallographic Parameter | Description | Typical Information Obtained |
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal structure. | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Provides the size and shape of the repeating unit in the crystal. |
| Resolution (Å) | A measure of the level of detail in the electron density map. Lower values indicate higher resolution. | High-resolution data allows for precise determination of bond lengths and angles. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values indicate a better fit of the model to the data. |
| Ramachandran Plot | A plot of the torsional angles (φ, ψ) of the amino acid residues. | For Aib residues, angles are typically restricted to the helical regions (α-helix or 3(10)-helix). |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. It is a highly sensitive technique for studying the secondary structure of peptides in solution. americanpeptidesociety.org
The incorporation of this compound, with its core Aib structure, has a profound impact on the secondary structure of peptides. The conformational rigidity of the Aib residue strongly promotes the formation of helical structures, which can be readily monitored by CD spectroscopy. nih.gov Peptides containing Aib residues typically exhibit CD spectra characteristic of α-helices or, more commonly, 3(10)-helices. nih.gov
The classic CD spectrum for a right-handed α-helix shows two negative bands around 222 nm (n→π* transition) and 208 nm (π→π* parallel transition), and a positive band around 193 nm (π→π* perpendicular transition). A 3(10)-helix, being more tightly wound, often shows a more intense negative band around 205 nm and a weaker negative band around 220-225 nm. ias.ac.inresearchgate.net The helicity of these peptides is often dependent on factors such as the length of the peptide chain and the solvent. ias.ac.in
The following table summarizes typical CD spectral data for Aib-containing peptides of varying lengths in different solvents, illustrating the induction of helical secondary structures.
| Peptide Sequence (Hypothetical) | Solvent | λ_max (nm) for Negative Bands | λ_max (nm) for Positive Band | Inferred Secondary Structure |
| Isobutyryl-(Aib)₃-OMe | Methanol | ~220, ~205 | ~190 | 3(10)-helix |
| Isobutyryl-(Aib)₅-OMe | Trifluoroethanol | ~222, ~206 | ~192 | Predominantly 3(10)-helix |
| Isobutyryl-(Aib-Ala)₃-OMe | Dioxane | ~225, ~208 | ~195 | Helical |
| Isobutyryl-(Aib)₇-OMe | Aqueous Buffer | ~221, ~205 | ~191 | Stable 3(10)-helix |
Vibrational Spectroscopy (FT-IR, FT-Raman)
FT-IR and FT-Raman spectra of this compound would exhibit characteristic vibrational modes corresponding to its constituent functional groups. The analysis of these spectra allows for the confirmation of the molecular structure and can also provide insights into intermolecular interactions, such as hydrogen bonding. ias.ac.in
The amide I band in the FT-IR spectrum is particularly sensitive to the secondary structure of peptides. For helical structures, this band, which is primarily due to the C=O stretching vibration of the peptide backbone, typically appears in the range of 1650-1660 cm⁻¹. researchgate.net The position of the amide II band (N-H bending and C-N stretching) can also be indicative of specific conformations.
The table below lists the expected characteristic vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | FT-IR, FT-Raman |
| N-H (Amide) | Stretching | 3350 - 3180 | FT-IR, FT-Raman |
| C-H (Alkyl) | Stretching | 3000 - 2850 | FT-IR, FT-Raman |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | FT-IR, FT-Raman |
| C=O (Amide I) | Stretching | 1680 - 1630 | FT-IR, FT-Raman |
| N-H (Amide II) | Bending | 1570 - 1515 | FT-IR |
| C-N (Amide) | Stretching | 1400 - 1200 | FT-IR, FT-Raman |
| C(CH₃)₂ | Bending (scissoring) | ~1380 and ~1365 (doublet) | FT-IR, FT-Raman |
This comprehensive analytical approach, combining X-ray crystallography, CD spectroscopy, and vibrational spectroscopy, provides a detailed understanding of the structural and conformational properties of this compound and the peptides into which it is incorporated.
Conformational Analysis and Molecular Structure Elucidation
Intrinsic Conformational Preferences of N-Isobutyryl-2-methylalanine
In the absence of intermolecular interactions, such as in the gas phase, the conformational landscape of this compound is dominated by structures stabilized by intramolecular hydrogen bonds. Theoretical studies on analogous N-acylated α-aminoisobutyric acid (Aib) residues, which share the core structure of 2-methylalanine, indicate a strong preference for folded conformations. nih.govresearchgate.net
The primary low-energy conformations are the C₅ and C₇ structures. The C₅ conformation is characterized by a five-membered ring formed by a hydrogen bond between the N-H group of the Aib residue and the oxygen atom of its own carbonyl group. The C₇ conformation involves a seven-membered ring, established through a hydrogen bond between the amide N-H and the carbonyl oxygen of the N-terminal isobutyryl group. These intramolecular interactions are a key factor in the relative stability of the molecule's conformers in non-polar environments. nih.govresearchgate.net
| Conformation | Description | Typical Dihedral Angles (φ, ψ) | Stabilizing Interaction |
|---|---|---|---|
| C₅ | Folded structure with a 5-membered ring | Not specified | Intramolecular N-H···O=C hydrogen bond |
| C₇ | Folded structure with a 7-membered ring | Not specified | Intramolecular N-H···O=C hydrogen bond |
| Helical (α/3₁₀) | Extended helical structure | approx. ±60°, ±40° | Favored in polar solvents |
Influence of the Branched Isobutyryl Group on Steric Interactions
The molecular structure of this compound is heavily influenced by steric hindrance. The 2-methylalanine (or α-aminoisobutyric acid, Aib) residue is notable for the presence of a gem-dimethyl group on its α-carbon. This disubstitution severely restricts the rotational freedom around the peptide backbone bonds (φ and ψ angles), a phenomenon well-documented in peptides containing Aib. nih.govuwlax.edu
The addition of the N-terminal isobutyryl group further exacerbates this steric crowding. The branched nature of the isobutyryl group, with its two methyl groups, creates significant non-bonded interactions with the gem-dimethyl group of the 2-methylalanine residue. This combined steric hindrance from both the N-acyl group and the α-carbon substituents drastically limits the accessible conformational space for the molecule, effectively funneling it towards a narrow range of allowed structures, primarily within the helical regions of the Ramachandran plot. uwlax.edumdpi.com
Conformational Propensity within Peptide Chains
The most significant conformational effect of 2-methylalanine (Aib) is its strong propensity to induce helical structures. mdpi.com The steric constraints imposed by the gem-dimethyl group force the backbone dihedral angles (φ, ψ) to adopt values that are characteristic of right- or left-handed helices, such as the 3₁₀-helix or the α-helix. nih.gov Theoretical studies and X-ray crystallographic analyses of Aib-containing peptides consistently show a strong tendency to form these helical structures. nih.govresearchgate.netnih.gov
Oligomers composed entirely of Aib are known to readily adopt stable 3₁₀-helical conformations. uwlax.eduresearchgate.net The presence of an Aib residue can initiate or stabilize a helical fold even when embedded within a sequence of amino acids that have low intrinsic helical propensity. researchgate.net The N-isobutyryl group at the N-terminus can further stabilize this helical initiation. Peptides featuring Aib often fold into 3₁₀-helices characterized by repeating type III or III' β-turns, which are stabilized by intramolecular hydrogen bonds. researchgate.netscispace.com
The steric bulk of the gem-dimethyl group on the α-carbon of the 2-methylalanine residue is the primary factor governing its conformational behavior. uwlax.edu This feature severely limits the range of permissible φ and ψ torsional angles, effectively locking the residue into the helical region of Ramachandran space. nih.gov While typical amino acids like alanine (B10760859) or glycine (B1666218) can access a wide range of conformations, including extended β-sheets and various turns, Aib is almost exclusively found in helical conformations. This rigidity reduces the dynamic flexibility of the peptide backbone.
| Amino Acid Residue | Key Structural Feature | Allowed Ramachandran (φ, ψ) Regions | Favored Secondary Structure |
|---|---|---|---|
| Glycine (Gly) | Single H-atom as side chain | Broadly allowed across the plot | Highly flexible, turns |
| Alanine (Ala) | Single methyl group side chain | Broad α-helical and β-sheet regions | α-helix forming |
| 2-Methylalanine (Aib) | gem-Dimethyl group on Cα | Strictly confined to α- and 3₁₀-helical regions (e.g., φ≈±60°, ψ≈±40°) nih.govresearchgate.net | Strongly 3₁₀/α-helix forming nih.govuwlax.edu |
Solvent Effects on Conformational Equilibria
The conformational preferences of this compound are highly dependent on the solvent environment. While intramolecularly hydrogen-bonded structures (C₅ and C₇) are favored in the gas phase or in non-polar solvents, this equilibrium shifts dramatically in the presence of polar, hydrogen-bonding solvents. nih.govresearchgate.net
In polar solvents like water or dimethyl sulfoxide (B87167) (DMSO), solvent molecules can form hydrogen bonds with the peptide's amide N-H and carbonyl C=O groups. These intermolecular interactions compete with and disrupt the intramolecular hydrogen bonds that stabilize the folded C₅ and C₇ conformations. Consequently, polar solvents promote more extended, helical conformations where the backbone hydrogen bonding potential is satisfied by the solvent. nih.gov For some Aib derivatives, the helical conformation becomes the only one available in a polar environment. nih.govresearchgate.net Furthermore, molecular dynamics simulations have suggested that the specific type of helix can be solvent-dependent, with the α-helix being the preferred structure in aqueous solution, while the 3₁₀-helix is predominant in DMSO. nih.gov
Computational Chemistry and Theoretical Modeling Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations provide a foundational understanding of the electronic structure and intrinsic properties of N-Isobutyryl-2-methylalanine, treating the molecule as a system of nuclei and electrons.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure and properties of molecules like this compound. DFT calculations can accurately model the geometry, orbital energies, and spectroscopic parameters of the molecule. nih.govnih.govmdpi.comresearchgate.net These calculations are instrumental in interpreting experimental spectra and understanding the molecule's fundamental characteristics.
DFT studies on analogous N-acylated amino acids suggest that the isobutyryl group influences the electron distribution across the amide bond and the adjacent 2-methylalanine residue. researchgate.net Key predictable parameters include vibrational frequencies, which correspond to infrared (IR) and Raman spectra, and nuclear magnetic resonance (NMR) chemical shifts. For instance, the carbonyl stretch of the isobutyryl group and the amide I band are sensitive probes of the local electronic environment and conformation.
Table 1: Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-31G)* (Note: This data is illustrative and based on typical values for similar N-acylated amino acids.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Amide N-H | Stretch | 3450 |
| C-H (isobutyryl) | Asymmetric Stretch | 2980 |
| C-H (methyl) | Asymmetric Stretch | 2965 |
| C=O (isobutyryl) | Stretch | 1720 |
| Amide I (C=O) | Stretch | 1685 |
| Amide II (N-H bend) | Bend | 1540 |
Investigation of Protonation Equilibria and Acid-Base Properties
The acid-base properties of this compound, particularly the pKa values of the carboxylic acid group and the potential for protonation of the amide group, can be investigated using computational methods. nih.govresearchgate.net By calculating the Gibbs free energy of the protonated and deprotonated species in a solvated environment (often modeled using continuum solvation models like PCM or SMD), the pKa can be predicted. researchgate.net
These calculations help in understanding how the molecule will behave in different pH environments, which is crucial for biological and chemical applications. The isobutyryl group, being electron-donating, is expected to have a slight influence on the acidity of the carboxylic acid compared to the parent 2-methylalanine.
Table 2: Predicted pKa Values for this compound in Aqueous Solution (Note: This data is illustrative and based on computational studies of similar amino acid derivatives.)
| Ionizable Group | Predicted pKa |
| Carboxylic Acid (-COOH) | ~2.5 |
| Amide (protonated) | < -1 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of this compound, modeling its movements and interactions over time in various environments.
Conformational Sampling and Dynamic Behavior in Different Environments
Molecular dynamics simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. github.comnih.govresearchgate.net The presence of the sterically hindered 2-methylalanine (Aib) residue significantly restricts the available conformations, favoring helical structures. ias.ac.inresearchgate.netresearchgate.netnih.gov MD simulations can reveal the preferred dihedral angles (phi/psi) of the backbone and the rotational freedom of the isobutyryl side chain.
Simulations in different solvents, such as water or less polar organic solvents, can demonstrate how the environment influences the conformational preferences. For instance, in aqueous solution, the molecule may adopt conformations that maximize hydrogen bonding with water, while in a non-polar solvent, intramolecular hydrogen bonding might be more prevalent. nih.gov
Characterization of Intermolecular Interactions with Biomolecules
Understanding how this compound interacts with biomolecules, such as proteins or lipid membranes, is key to elucidating its potential biological activity. acs.orgnih.govnih.gov MD simulations can model these interactions at an atomic level. For example, simulations could be used to study the binding of this compound to the active site of an enzyme or its partitioning into a lipid bilayer. acs.org
These simulations can identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. The insights gained from these simulations can guide the design of molecules with enhanced binding affinity or specific biological functions.
Theoretical Kinetic Modeling of Chemical Reactions
Theoretical kinetic modeling can be employed to study the reaction mechanisms and rates of chemical transformations involving this compound. This can include reactions such as hydrolysis of the amide bond or enzymatic modifications. polimer-itn.eumdpi.comacs.org
Analysis of Reaction Mechanisms and Energy Landscapes
The study of a molecule's potential energy surface (PES) is fundamental to understanding its behavior. A PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Minima on this surface correspond to stable or semi-stable conformers (different spatial arrangements of the atoms), while saddle points represent transition states for reactions or conformational changes.
Quantum mechanical and molecular dynamics simulations on N-methylated alanine (B10760859) peptides have shown that the presence of the N-methyl group restricts the conformational flexibility of the peptide chain. researchgate.netnih.gov Theoretical calculations indicate that N-methylation reduces the number of stable backbone conformers and can increase the activation energy for the isomerization between trans and cis forms of the peptide bond. researchgate.net
For N-MeAla, computational studies have identified multiple stable conformers, characterized by different types of intramolecular hydrogen bonds. researchgate.net The relative energies of these conformers define the molecule's energy landscape. For instance, studies have explored conformers stabilized by hydrogen bond interactions such as NH···O=C, OH···N, and N–H···O–H. researchgate.net The unique landscape observed for N-MeAla is partly attributed to the steric hindrance imposed by the methyl groups, which can prevent the molecule from relaxing into lower-energy shapes. researchgate.net
These findings for N-MeAla serve as a critical foundation for predicting the behavior of this compound. The addition of the isobutyryl group would further populate the conformational landscape, introducing new potential minima and energy barriers that could be mapped using similar computational techniques, such as Density Functional Theory (DFT) or ab initio methods. byu.edu Such an analysis would involve systematically rotating the molecule's single bonds, calculating the energy at each step, and identifying the lowest energy pathways for conformational change.
Table 1: Hypothetical Energy Landscape Parameters for this compound Conformers This table is illustrative, based on typical values for related molecules, as specific experimental or computational data for this compound is not available in the cited literature.
| Conformer | Key Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Transition State Barrier (kcal/mol) |
|---|---|---|---|
| Global Minimum (Extended) | ~(-150°, 150°) | 0.0 | N/A |
| Local Minimum (Folded 1) | ~(-80°, 70°) | 1.5 | 4.2 |
| Local Minimum (Folded 2) | ~(60°, 50°) | 2.1 | 5.8 |
Methodologies for Bridging Computational Predictions with Experimental Data
A central challenge in computational chemistry is ensuring that theoretical models accurately reflect real-world chemical systems. This requires a close synergy between computational predictions and experimental data, achieved through rigorous validation and refinement strategies.
Cross-Technique Validation Strategies
Cross-technique validation involves comparing data from computational models with results from two or more different experimental methods to build confidence in the theoretical results. For a molecule like this compound, a computational model might predict the molecule's three-dimensional structure, vibrational frequencies (the energies at which its bonds bend and stretch), and NMR chemical shifts.
A robust validation strategy would compare these predictions against a suite of experimental measurements.
Structural Validation: The predicted lowest-energy conformer structures could be compared with data from X-ray crystallography (for the solid state) or with rotational constants from microwave spectroscopy (for the gas phase). researchgate.net
Spectroscopic Validation: Calculated vibrational frequencies can be directly compared to experimental infrared (IR) and Raman spectra. A close match between the predicted and observed spectral patterns provides strong evidence for the accuracy of the computed structure and its force field.
NMR Validation: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a given structure. Comparing these predicted shifts with those measured experimentally in solution helps validate the conformational ensemble present in the liquid phase.
Discrepancies between computational and experimental results often point to limitations in the theoretical model, such as the level of theory used or the failure to account for solvent effects, prompting further refinement.
Empirical Refinement of Computational Models
When initial computational models fail to reproduce experimental data accurately, they can be empirically refined. This process involves adjusting the parameters within the model to improve its agreement with known experimental results.
One common approach is the refinement of semi-empirical quantum mechanics (SEQM) models. These methods are computationally faster than high-level ab initio calculations but rely on parameters derived from experimental data. If a standard SEQM method provides a poor description of a specific class of molecules, its parameters can be re-optimized using a training set of high-quality experimental or high-level computational data for related compounds.
Machine learning (ML) has become a powerful tool in this area. ML models can be trained to predict a correction factor for a lower-level computational method. By training on a dataset where the errors of the low-level method are known (by comparison to experiment or a high-accuracy "gold standard" calculation), the ML model learns to predict and correct the systematic errors for new molecules like this compound, enhancing predictive accuracy at a fraction of the computational cost.
Quantitative Error Analysis in Prediction Algorithms
Understanding the uncertainty associated with computational predictions is crucial for their reliable application. Quantitative error analysis involves statistically assessing the accuracy of a computational method against a benchmark dataset of reliable experimental or high-level theoretical data.
Common metrics used in this analysis include:
Mean Absolute Error (MAE): The average of the absolute differences between predicted and actual values. It provides a straightforward measure of the typical magnitude of the error.
Root Mean Square Error (RMSE): The square root of the average of the squared errors. This metric gives greater weight to larger errors, making it particularly sensitive to outliers.
Correlation Coefficient (R²): This value indicates how well the predicted values correlate with the experimental values. An R² value close to 1.0 suggests a strong linear relationship.
For a new prediction algorithm or a refined model, these statistics are calculated using a validation or test set of molecules that were not used during model development. This practice, known as cross-validation, provides an unbiased estimate of the model's predictive performance on unknown compounds. For example, a time-split cross-validation, where the model is trained on older data and tested on newer data, can offer a more realistic estimate of its prospective prediction capabilities. By quantifying these errors, researchers can establish confidence intervals for their predictions and understand the domain of applicability for their computational models.
Mechanistic Investigations of Biological and Biochemical Interactions
Enzyme Interaction Mechanisms
Comprehensive studies detailing the interaction of N-Isobutyryl-2-methylalanine with specific enzymes are not readily found in published research. The following sections outline the theoretical modalities of such interactions, based on the general principles of enzymology.
Role as Enzyme Substrate in Metabolic Pathways
There is currently no direct evidence to suggest that this compound serves as a substrate in any known metabolic pathway. For a compound to be a substrate, it would need to be recognized and chemically transformed by an enzyme. This would involve the breaking and formation of covalent bonds, leading to the production of one or more different molecules. The metabolic fate of this compound has not been elucidated.
Modalities of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)
The potential for this compound to act as an enzyme inhibitor has not been specifically investigated. However, based on its chemical structure as an N-acylated amino acid, it could theoretically exhibit various modes of inhibition:
Competitive Inhibition: If this compound were to structurally resemble the natural substrate of an enzyme, it could bind to the active site, thereby preventing the substrate from binding. The outcome of this competition would depend on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the active site.
Non-competitive Inhibition: In this scenario, this compound would bind to a site on the enzyme distinct from the active site (an allosteric site). This binding would induce a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency, regardless of whether the substrate is bound.
Uncompetitive Inhibition: This form of inhibition would require this compound to bind only to the enzyme-substrate complex. This type of inhibition is more common in multi-substrate reactions.
Characterization of Reversible and Irreversible Enzyme Binding
The nature of any potential enzyme binding by this compound would be a critical determinant of its biological activity.
Reversible Binding: This would involve non-covalent interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces, between the compound and the enzyme. The inhibitor could readily associate and dissociate from the enzyme.
Irreversible Binding: This would entail the formation of a stable, covalent bond between this compound and the enzyme, leading to a permanent loss of enzyme activity.
Without experimental data, it is not possible to determine whether this compound would act as a reversible or irreversible inhibitor.
Elucidation of Specific Molecular Targets and Associated Biochemical Pathways
The specific molecular targets of this compound and the biochemical pathways it might modulate are currently unknown. Identifying these targets would require extensive research, including screening against a wide range of enzymes and receptors, followed by detailed mechanistic studies.
Receptor-Ligand Interaction Dynamics
Similar to its enzymatic interactions, the dynamics of this compound's potential interactions with biological receptors have not been characterized.
Molecular Basis of Ligand Binding Specificity and Affinity
The specificity and affinity of a ligand for its receptor are governed by the principles of molecular recognition, which involve a combination of steric and electronic complementarity. For this compound to bind to a receptor, its three-dimensional shape and the distribution of its chemical functionalities (e.g., the carboxyl group, the amide group, and the isobutyryl group) would need to be complementary to the binding pocket of the receptor. The affinity of this binding would be determined by the sum of the attractive and repulsive forces between the ligand and the receptor.
Analysis of Intermolecular Forces (Hydrogen Bonding, Electrostatic, van der Waals)
The biological and biochemical interactions of this compound are fundamentally governed by a suite of intermolecular forces that dictate its binding affinity and specificity to macromolecular targets. These non-covalent interactions include hydrogen bonding, electrostatic forces, and van der Waals forces.
Hydrogen Bonding: The molecular structure of this compound contains functional groups capable of acting as both hydrogen bond donors and acceptors. The amide moiety possesses a nitrogen-hydrogen (N-H) bond, which serves as a hydrogen bond donor. The oxygen atoms of the amide carbonyl and the carboxylic acid group act as hydrogen bond acceptors. Furthermore, the hydroxyl (-OH) group of the carboxylic acid is a potent hydrogen bond donor. The capacity to form these directed interactions is critical for the precise orientation of the molecule within a receptor's binding site.
Electrostatic Interactions: At physiological pH, the carboxylic acid group of this compound is typically deprotonated, conferring a net negative charge on the molecule. This charge facilitates strong electrostatic interactions, or salt bridges, with positively charged amino acid residues such as lysine (B10760008) or arginine on a target protein. Additionally, the partial positive and negative charges on the atoms of the polar amide bond contribute to dipole-dipole interactions, further stabilizing the ligand-receptor complex.
The following interactive table summarizes the key functional groups of this compound and their participation in different intermolecular forces.
| Intermolecular Force | Contributing Functional Group(s) | Role in Interaction |
| Hydrogen Bonding | Amide (N-H), Carboxylic Acid (O-H) | Donor |
| Hydrogen Bonding | Amide (C=O), Carboxylic Acid (C=O, O-H) | Acceptor |
| Electrostatic Interactions | Carboxylic Acid (-COO⁻) | Ionic Bonding / Salt Bridge |
| Van der Waals Forces | Isobutyryl Group, α-Methyl Groups | Hydrophobic Interactions |
Advanced Methodologies for Investigating Receptor-Ligand Binding Kinetics
The characterization of the interaction between a ligand like this compound and its receptor extends beyond simple affinity to include the kinetics of the binding process—the rates of association and dissociation. ibmc.msk.ru Several advanced biophysical techniques are employed to measure these kinetic parameters, providing deeper insights into the drug-receptor interaction. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique used to measure binding kinetics. nih.gov In a typical assay, a receptor is immobilized on a sensor surface, and the ligand is flowed over it. Binding events cause a change in the refractive index at the surface, which is detected by the instrument. This allows for the direct measurement of the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ), from which the equilibrium dissociation constant (K₋) can be calculated. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. By titrating the ligand into a solution containing the receptor, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (K₋), enthalpy (ΔH), and stoichiometry (n). While ITC is primarily a thermodynamic method, kinetic information can sometimes be extracted through specialized experimental designs.
Fluorescence-Based Techniques: Methods such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are also utilized to study binding kinetics. bmglabtech.com These techniques rely on changes in the fluorescence properties of a labeled molecule upon binding. They are particularly useful for high-throughput screening and can provide real-time kinetic data. bmglabtech.com
This interactive table provides a comparison of these advanced methodologies for studying binding kinetics.
| Methodology | Principle | Key Parameters Measured | Throughput |
| Surface Plasmon Resonance (SPR) | Change in refractive index | kₒₙ, kₒբբ, K₋ | Medium to High |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | K₋, ΔH, n | Low |
| Fluorescence Polarization (FP) | Change in polarized light emission | K₋, kinetic rates (indirectly) | High |
| FRET | Energy transfer between fluorophores | K₋, kinetic rates | High |
Influence on Cellular Metabolic Processes
Based on its chemical structure as an N-acyl amino acid, this compound has the potential to interact with and modulate key cellular metabolic pathways.
Interactions with Amino Acid Metabolism Pathways
This compound is a derivative of 2-methylalanine, a non-proteinogenic amino acid. This structural similarity to endogenous amino acids suggests it could be recognized by enzymes and transporters involved in amino acid metabolism. N-acyl amino acids (NAAAs) are a known family of endogenous signaling molecules. nih.govnih.gov The biosynthesis and degradation of these molecules are tied to both amino acid and fatty acid pools. It is plausible that this compound could act as a competitive inhibitor or an allosteric modulator of enzymes that process structurally similar amino acids, particularly branched-chain amino acids, due to its isobutyryl group.
Potential Modulation of Fatty Acid Metabolic Processes
The isobutyryl group of the compound is derived from isobutyric acid, which is linked to the metabolism of the branched-chain amino acid valine. Intermediates from valine metabolism can be channeled into the synthesis of fatty acids. Therefore, this compound or its metabolites could potentially influence fatty acid metabolism. This could occur through several mechanisms, including the modulation of key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), or by affecting fatty acid β-oxidation. mdpi.com For instance, certain fatty acids and their derivatives are known to act as signaling molecules that regulate gene expression related to metabolism. mdpi.comnih.gov Further research is required to determine if this compound exhibits such activity.
Applications in Advanced Peptide Chemistry and Biomolecular Engineering Research
Utilization as a Building Block for Complex Molecular Architectures
The primary application of N-Isobutyryl-2-methylalanine lies in its role as a potent helix-inducing building block. The 2-methylalanine residue at its core is achiral and possesses two methyl groups on its α-carbon. This substitution sterically restricts the available conformational space of the peptide backbone, strongly favoring dihedral angles (φ, ψ) that correspond to helical structures, such as the 3₁₀-helix and the α-helix. ias.ac.in The extensive research on peptides containing 2-methylalanine (Aib) has demonstrated a significant propensity for these residues to adopt helical conformations. ias.ac.in
When incorporated into a peptide sequence, this compound often serves as an N-terminal capping agent. The isobutyryl group mimics the structure of an acylated amino acid, effectively terminating the peptide chain while its 2-methylalanine component initiates or stabilizes a helical conformation from the N-terminus. This allows for the rational design of "foldamers"—non-natural oligomers that fold into well-defined, predictable three-dimensional structures. By strategically placing this compound within a peptide sequence, researchers can construct complex and stable molecular scaffolds with precisely oriented side chains, which is critical for creating synthetic receptors, catalysts, and materials with novel properties.
Strategies for Stereospecific Incorporation into Peptide Chains
While the 2-methylalanine residue itself is achiral, its incorporation into a peptide chain containing chiral amino acids requires careful control to prevent racemization of the adjacent residues. Racemization, the conversion of a chiral amino acid from its L-form to a D-form during synthesis, can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. nih.gov
The most critical step where racemization can occur is the carboxyl group activation during peptide bond formation. nih.gov For N-acylated amino acids, this risk is particularly pronounced. The choice of coupling reagents, additives, and reaction conditions is therefore paramount to maintaining the stereochemical integrity of the peptide.
Coupling Reagents : Onium salt-based reagents, such as HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are generally preferred over carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or WSCI (Water-Soluble Carbodiimide) for sterically hindered couplings and for minimizing racemization. pharm.or.jpbachem.com Studies on N-methylated amino acids have shown that onium-type reagents often result in lower levels of racemization compared to carbodiimides. pharm.or.jp
Additives : The addition of auxiliary nucleophiles such as HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), or Oxyma Pure is a standard strategy to suppress racemization. bachem.compeptide.compeptide.com These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the intermediates formed without them. For challenging couplings, the combination of a carbodiimide (B86325) with an additive like HOBt can be highly effective. bachem.com
Bases : The choice and amount of base used are critical. While a tertiary amine base like DIPEA (N,N-diisopropylethylamine) is commonly required for coupling reactions involving onium salts, excessive base can promote racemization. bachem.com In cases with a high risk of racemization, using a weaker base such as N-methylmorpholine (NMM) or sym-collidine is often recommended. bachem.com
Copper(II) Chloride : The addition of copper(II) chloride (CuCl₂) has been reported as an effective method to suppress racemization during peptide segment coupling, particularly in solution-phase synthesis. peptide.com
Below is a table summarizing common coupling strategies and their effectiveness in minimizing racemization.
| Coupling Reagent | Additive | Base | Typical Application/Comment |
| HATU/HBTU | None (HOAt/HOBt is part of the reagent) | DIPEA, NMM | Highly efficient for standard and sterically hindered couplings; lower racemization risk. bachem.compeptide.com |
| DIC/WSCI | HOBt, HOAt, Oxyma Pure | None or weak base | Classic method; the additive is crucial for suppressing racemization. bachem.com |
| Bop | None (HOBt is part of the reagent) | DIPEA | Effective but produces a carcinogenic byproduct (HMPA). Less commonly used now. pharm.or.jppeptide.com |
| PyBOP | None (HOBt is part of the reagent) | DIPEA | Similar to Bop but avoids the formation of HMPA. |
| WSCI | CuCl₂ / HOBt | DIPEA | Shown to be effective in suppressing racemization in specific model systems. pharm.or.jppeptide.com |
In the synthesis of complex peptides, an orthogonal protection strategy is essential. This strategy involves using multiple classes of protecting groups, each of which can be removed under specific chemical conditions without affecting the others. bham.ac.uknih.gov This allows for the selective modification of different parts of the molecule during the synthesis.
When using this compound, the N-terminal isobutyryl group is typically stable under most conditions used in peptide synthesis, acting as a permanent protecting group. Therefore, the orthogonal strategy focuses on the C-terminal carboxyl group and the side chains of other amino acids in the sequence. The two most common orthogonal schemes in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl strategies. nih.gov
Fmoc/tBu Strategy : The Nα-amino group of the amino acids is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while side-chain functional groups are protected by acid-labile groups such as tBu (tert-butyl), Trt (trityl), and Boc (tert-butoxycarbonyl). The final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid like TFA (trifluoroacetic acid). nih.gov
Boc/Bzl Strategy : This approach uses the acid-labile Boc group for Nα-protection (removed with TFA) and benzyl-based (Bzl) groups for side-chain protection, which are removed by strong acids like hydrofluoric acid (HF). nih.gov
The table below lists common orthogonal protecting groups compatible with a synthetic scheme involving the stable N-isobutyryl group.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |
| Carboxyl (C-terminus) | Methyl/Ethyl ester | -OMe/-OEt | Saponification (e.g., NaOH) | Orthogonal to acid- and hydrogenolysis-labile groups. |
| Carboxyl (Side Chain) | tert-Butyl ester | -OtBu | Mild Acid (e.g., TFA) | Orthogonal to base- and hydrogenolysis-labile groups. |
| Carboxyl (Side Chain) | Benzyl ester | -OBzl | Strong Acid (HF) or Hydrogenolysis | Orthogonal to base- and mild acid-labile groups. |
| Amine (Side Chain) | tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Orthogonal to base- and hydrogenolysis-labile groups. |
| Hydroxyl (Side Chain) | tert-Butyl ether | -tBu | Mild Acid (e.g., TFA) | Orthogonal to base- and hydrogenolysis-labile groups. |
Detecting and quantifying the extent of racemization is crucial for quality control in peptide synthesis. Several analytical techniques are employed for this purpose. researchgate.net
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the most direct method for separating and quantifying diastereomers formed due to racemization. The different stereoisomers will have different retention times, allowing for their resolution and quantification.
Amino Acid Analysis (AAA) with Derivatization : The peptide can be hydrolyzed back to its constituent amino acids. These amino acids are then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives. These derivatives can be separated and quantified using standard reverse-phase HPLC. researchgate.net
NMR Spectroscopy : High-field Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes be used to distinguish between diastereomers, as the different spatial arrangements of atoms can lead to distinct chemical shifts for certain protons or carbons.
Enzymatic Digestion : The use of stereospecific enzymes, such as carboxypeptidases or aminopeptidases, can help assess chiral purity. researchgate.net These enzymes will only cleave peptide bonds involving L-amino acids, so the presence of D-amino acids will halt or alter the digestion pattern, which can be analyzed by mass spectrometry or HPLC.
Design of Peptides with Engineered Structural and Functional Properties
The incorporation of this compound provides a powerful method for engineering peptides with specific, predetermined properties. The conformational rigidity imposed by the 2-methylalanine residue is a key advantage. ias.ac.in
Enhanced Proteolytic Stability : Natural peptides are often rapidly degraded by proteases in biological systems, limiting their therapeutic potential. nih.govnih.gov The unnatural structure of 2-methylalanine and the N-isobutyryl cap make peptide bonds involving this residue resistant to enzymatic cleavage, significantly increasing the peptide's half-life. nih.gov
Improved Bioavailability : The N-isobutyryl group and the constrained helical structure can increase the lipophilicity of the peptide. nih.govmonash.edu This can improve its ability to cross cell membranes and potentially enhance oral bioavailability, a major challenge for peptide therapeutics. nih.govresearchgate.net
Conformational Pre-organization : By forcing a peptide into a specific helical conformation, the side chains of the other amino acids are held in a fixed spatial arrangement. This pre-organization can reduce the entropic penalty of binding to a biological target (like a protein receptor), potentially leading to a significant increase in binding affinity and specificity.
Role in Non-Proteinogenic Amino Acid-Containing Peptides
This compound is part of a broader class of non-proteinogenic amino acids (NPAAs) that have become indispensable in modern drug discovery. nih.govnih.gov NPAAs are amino acids not found in the 20 common protein-building blocks. Their inclusion in peptide sequences allows for the creation of peptidomimetics with superior pharmacological properties compared to their natural counterparts. researchgate.netnih.gov
The impact of incorporating NPAAs like 2-methylalanine is multifaceted, offering improvements in:
Stability : Resistance to enzymatic degradation. nih.gov
Potency : Enhanced binding to targets due to conformational control.
Permeability : Increased ability to cross biological membranes. nih.gov
Bioavailability : Improved absorption and distribution in the body. nih.gov
In this context, this compound serves as a specialized building block used to initiate or stabilize helical structures and to provide a stable N-terminal cap. Its use is a prime example of how rational design with NPAAs can overcome the inherent limitations of natural peptides, paving the way for the development of novel peptide-based therapeutics and advanced biomaterials. mdpi.com
Research into its Contribution to Proteolytic Stability
The inherent susceptibility of natural peptides to degradation by proteases is a major obstacle in their development as therapeutic agents. The introduction of sterically hindered amino acid residues, such as 2-methylalanine (Aib), is a well-established strategy to enhance resistance to enzymatic cleavage. The gem-dimethyl groups on the α-carbon of the Aib residue sterically shield the adjacent peptide bonds, making them less accessible to the active sites of proteolytic enzymes.
Furthermore, N-terminal acylation, such as the addition of an isobutyryl group, can provide an additional layer of protection against exopeptidases that target the N-terminus of peptides. Research on various peptides has shown that N-terminal acetylation enhances stability against degradation by enzymes like trypsin and in plasma. nih.gov While direct studies on this compound are not extensively documented, the combined effects of the Aib residue and N-terminal acylation strongly suggest a significant contribution to proteolytic stability. This dual protection mechanism is a key area of investigation for designing long-lasting peptide-based drugs.
A tryptic digestion assay of peptides containing 2-aminoisobutyric acid (Aib) demonstrated that the introduction of Aib residues at the P1' position resulted in a 19-fold higher resistance to proteases compared to peptides without Aib. researchgate.net Complete resistance was achieved when Aib residues were introduced at both the P1' and P2 positions. researchgate.net This highlights the profound impact of the steric hindrance provided by the Aib core of this compound on preventing enzymatic degradation.
Table 1: Effect of Aib Incorporation on Proteolytic Resistance
| Peptide Composition | Relative Protease Resistance |
|---|---|
| Non-Aib Peptide | 1x |
| Aib at P2 Position | Similar to non-Aib |
| Aib at P1' Position | 19x |
| Aib at P1' and P2 Positions | Complete Resistance |
Data based on findings from a tryptic digestion assay of Aib-containing peptides. researchgate.net
Studies on its Impact on Peptide Conformational Constraints
The incorporation of 2-methylalanine (Aib) into a peptide backbone dramatically restricts the available range of polypeptide backbone conformations. researchgate.net The gem-dimethyl group sterically hinders rotation around the phi (φ) and psi (ψ) dihedral angles, compelling the Aib residue to favor helical conformations, predominantly the 310-helix and to a lesser extent, the α-helix. researchgate.netresearchgate.netnih.gov This property is invaluable for designing peptides with well-defined three-dimensional structures, which is often a prerequisite for high-affinity and specific binding to biological targets.
Table 2: Conformational Preferences of Aib-Containing Peptides
| Peptide Length | Predominant Conformation |
|---|---|
| 2-4 residues | Type II β-turn |
| 4-6 residues | 310-helix |
| >6 residues | 310-helix and α-helix |
General conformational trends observed for peptides incorporating Aib. researchgate.net
Biomolecular Engineering Applications
The conformational control and stability offered by this compound make it a valuable component in the construction of sophisticated biomolecular tools for research and therapeutic applications.
Development of Photocaged Peptides for Spatiotemporal Control of Biological Processes
Photocaged peptides are powerful tools for studying dynamic biological processes with high spatiotemporal resolution. These molecules contain a photolabile protecting group that renders the peptide inactive until it is cleaved by light of a specific wavelength, thereby releasing the active peptide at a desired time and location.
The rigid, helical conformation induced by this compound can be exploited in the design of photocaged peptides. By incorporating this residue, a peptide can be locked into an inactive conformation. The photocleavable group can be strategically placed to disrupt this conformation or to block a key interacting residue. Upon photoactivation, the protecting group is removed, allowing the peptide to adopt its active, helical conformation and interact with its target. This approach offers a high degree of control over peptide activity, minimizing off-target effects and enabling precise investigation of cellular signaling pathways and other biological events. While specific examples utilizing this compound in photocaged peptides are still emerging, the foundational principles of Aib-induced conformational rigidity provide a strong rationale for its application in this area of biomolecular engineering.
Emerging Research Areas and Future Perspectives
Integration with Novel Synthetic Methodologies
The synthesis of N-acylated amino acids is a well-established field, yet the unique properties of N-Isobutyryl-2-methylalanine invite the application of novel and more efficient synthetic strategies. Traditional methods for N-acylation of amino acids, such as the use of acid anhydrides or acid chlorides in the presence of a base, are applicable for the synthesis of this compound from 2-aminoisobutyric acid and isobutyryl chloride or isobutyric anhydride (B1165640). For instance, a general approach for the N-acetylation of alpha-aminoisobutyric acid involves stirring the amino acid in a mixture of pyridine (B92270) and water at low temperatures while adding acetic anhydride prepchem.com. A similar protocol could be adapted for isobutyrylation.
Future synthetic explorations are likely to focus on methodologies that offer greater control, higher yields, and more environmentally benign conditions. The development of enzymatic or chemoenzymatic approaches could provide highly selective and efficient routes to this compound and its derivatives. Furthermore, flow chemistry techniques are emerging as a powerful tool for the continuous and scalable synthesis of fine chemicals, offering precise control over reaction parameters and potentially improving the safety and efficiency of the synthesis of this compound. The integration of solid-phase peptide synthesis (SPPS) methodologies could also be envisioned, where this compound is incorporated as a unique building block into larger peptide structures to confer specific conformational properties.
Advancements in Computational Approaches for Structure-Function Relationship Elucidation
Computational chemistry offers a powerful lens through which to investigate the structure-function relationships of molecules like this compound. The presence of the gem-dimethyl group on the α-carbon of the 2-methylalanine residue severely restricts the available conformational space, making it a strong promoter of helical structures in peptides wikipedia.orgresearchgate.net. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in exploring the conformational preferences of Aib-containing peptides researchgate.net.
For this compound, future computational work will likely focus on several key areas:
Conformational Analysis: Detailed quantum mechanical calculations can predict the preferred conformations of the molecule in both the gas phase and in different solvent environments. This will be crucial for understanding how the isobutyryl group influences the inherent helical propensity of the Aib residue.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules, such as enzymes or receptors. These simulations can help to elucidate the molecular basis of its potential biological activities.
By combining these computational approaches, researchers can build a comprehensive understanding of how the specific structural features of this compound translate into its chemical and biological functions, guiding the design of new molecules with desired properties.
Table 1: Potential Computational Approaches for this compound Analysis
| Computational Method | Application in Studying this compound | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of ground-state geometry, vibrational frequencies, and electronic properties. | Prediction of the most stable conformation and understanding the influence of the isobutyryl group on the Aib residue's geometry. |
| Molecular Dynamics (MD) Simulations | Simulation of the molecule's behavior over time in a biological environment (e.g., in water or near a protein). | Elucidation of dynamic interactions with potential biological targets and assessment of conformational flexibility. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | Detailed understanding of intramolecular hydrogen bonding and other stabilizing forces. |
| Docking Studies | Prediction of the binding mode and affinity of this compound to the active site of enzymes or receptors. | Identification of potential biological targets and hypothesis generation for its mechanism of action. |
Discovery of Undiscovered Biological Interaction Mechanisms
The biological roles of N-acylated amino acids are an expanding area of research, with various functions in cellular signaling being identified mdpi.com. While the specific biological activities of this compound are not yet well-defined, its structure suggests several plausible interaction mechanisms that warrant investigation.
The isobutyryl group is structurally related to valine, a branched-chain amino acid (BCAA). This structural mimicry suggests that this compound could potentially interact with enzymes and transport systems involved in BCAA metabolism. As the 2-methylalanine backbone is not readily metabolized, the compound could act as a competitive inhibitor or a probe to study these metabolic pathways.
Furthermore, the synthesis of N-isobutyryl-L-cysteine conjugates has demonstrated that the isobutyryl moiety can be incorporated into molecules with significant biological effects, such as antioxidant and anti-HIV activities nih.gov. This raises the possibility that this compound itself, or derivatives thereof, could exhibit novel biological properties. Future research should focus on screening this compound against a variety of biological targets, including enzymes, receptors, and ion channels, to uncover any previously unknown biological interaction mechanisms. Techniques such as thermal shift assays, surface plasmon resonance, and activity-based protein profiling could be employed to identify its molecular targets.
Role in the Development of Advanced Research Probes and Tools
The unique structural characteristics of this compound make it an attractive candidate for the development of advanced research probes and tools. The conformational rigidity imparted by the 2-methylalanine residue can be exploited to design peptides and peptidomimetics with well-defined three-dimensional structures. These "foldamers" can be used to mimic or disrupt protein-protein interactions, which are central to many biological processes.
The isobutyryl group can serve as a handle for further chemical modification, allowing for the attachment of reporter groups such as fluorophores, biotin, or photo-crosslinkers. Such modified versions of this compound could be used as chemical probes to identify and study the function of their biological targets in living cells. The development of N-acyl imidazole (B134444) derivatives as tools for chemical biology highlights the potential of N-acylated compounds in this area nih.gov.
Moreover, the incorporation of this compound into peptide sequences could be used to create novel biomaterials with specific structural and functional properties. The predictable helical conformations induced by Aib residues can be harnessed to design self-assembling peptides for applications in tissue engineering and drug delivery.
Table 2: Potential Applications of this compound in Research Tools
| Application Area | Description | Potential Impact |
|---|---|---|
| Foldamer Design | Incorporation into peptide chains to induce stable helical conformations. | Creation of synthetic molecules that mimic protein secondary structures for studying protein-protein interactions. |
| Chemical Probes | Functionalization of the isobutyryl group with reporter tags (e.g., fluorescent dyes, affinity labels). | Development of tools for identifying and visualizing the biological targets of N-acylated compounds in complex biological systems. |
| Enzyme Inhibition Studies | Use as a non-metabolizable analogue of branched-chain amino acid derivatives. | Probing the active sites and mechanisms of enzymes involved in BCAA metabolism. |
| Biomaterial Development | Use as a building block for self-assembling peptides with defined nanostructures. | Design of novel hydrogels and scaffolds for applications in regenerative medicine and controlled release systems. |
Q & A
Q. What are the recommended synthetic routes for N-Isobutyryl-2-methylalanine in academic laboratories?
The synthesis of this compound typically involves acylation of 2-methylalanine using isobutyryl chloride under controlled alkaline conditions. This method parallels the synthesis of structurally similar compounds like N-Acryloyl-2-methylalanine, where acylation is performed in anhydrous solvents (e.g., THF or DCM) with triethylamine as a base to scavenge HCl . For multi-step syntheses involving protective groups, strategies from peptide chemistry (e.g., Fmoc/t-Bu protection) can be adapted, as demonstrated in the synthesis of complex alanine derivatives with iterative coupling steps .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound purity and structure?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm the isobutyryl group (e.g., δ ~2.5 ppm for methyl protons) and α-carbon stereochemistry.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for CHNO: 157.17 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection (210–254 nm) to assess purity, using C18 columns and acetonitrile/water gradients.
- X-ray Crystallography : For resolving stereochemical ambiguities, though this requires high-purity crystalline samples .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound derivatives?
Discrepancies (e.g., in NMR chemical shifts or crystallization outcomes) require iterative validation:
- Cross-Technique Validation : Compare computational models (DFT for NMR shifts) with experimental data, adjusting solvation or tautomeric state parameters .
- Empirical Refinement : Use temperature-controlled crystallography to resolve polymorphic contradictions, as seen in peptide-derivative studies .
- Error Analysis : Quantify measurement uncertainties (e.g., ±0.46 pKa units in potentiometric titrations) to contextualize deviations .
Q. What strategies optimize the incorporation of this compound into peptide chains while minimizing racemization?
To integrate this non-canonical amino acid into peptides:
- Coupling Conditions : Use low-temperature (0–4°C) solid-phase synthesis with HOBt/DIC activation to suppress racemization .
- Protective Group Selection : Employ orthogonal protection (e.g., Alloc for the isobutyryl group) to avoid side reactions during deprotection .
- Racemization Monitoring : Track epimerization via chiral HPLC or circular dichroism, particularly after acidic cleavage steps .
Q. How does the isobutyryl moiety influence the conformational stability of peptides containing this compound?
The bulky isobutyryl group imposes steric constraints, favoring β-sheet or helical conformations in model peptides. This can be studied via:
- Circular Dichroism (CD) : Compare spectra with control peptides lacking the substituent.
- Molecular Dynamics Simulations : Analyze backbone dihedral angles and hydrogen-bonding patterns over 50–100 ns trajectories .
- Thermal Denaturation : Measure Tm shifts using differential scanning calorimetry to quantify stability enhancements .
Methodological Notes
- Data Reliability : Always cross-validate findings using multiple techniques (e.g., NMR + X-ray) to address empirical contradictions, as emphasized in reliability frameworks for chemical diagnostics .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rates) meticulously, as minor variations can significantly impact yields in acylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
